molecular formula C15H22O B012317 (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol CAS No. 109527-43-7

(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol

Cat. No. B012317
CAS RN: 109527-43-7
M. Wt: 218.33 g/mol
InChI Key: CTYOSJAXQPHWCK-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol, also known as dihydrocarveol, is a chiral alcohol that has been widely used in various scientific research applications. This compound is a colorless liquid with a pleasant minty aroma and is commonly found in essential oils of plants such as caraway, spearmint, and dill.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol is not fully understood. However, studies have shown that it may exert its antimicrobial and antifungal activities by disrupting the cell membrane of microorganisms. It has also been found to inhibit the activity of enzymes involved in oxidative stress, which may contribute to its antioxidant activity.
Biochemical and Physiological Effects:
(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which may contribute to its antioxidant activity. It has also been found to inhibit the growth of various microorganisms such as bacteria and fungi. Additionally, (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol has been studied for its potential in treating various diseases such as cancer, Alzheimer's disease, and diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol in lab experiments is its unique properties, which make it suitable for various scientific research applications. Additionally, it is readily available and relatively inexpensive. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are many future directions for the study of (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol. One potential direction is the development of new synthetic methods for the compound, which may improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol and its potential in treating various diseases. Furthermore, the use of (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol as a chiral building block in the synthesis of new pharmaceuticals and agrochemicals is an area of interest for future research.

Synthesis Methods

The synthesis of (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol can be achieved through various methods. One of the most common methods is the reduction of carvone, which is a ketone found in essential oils of plants. The reduction of carvone can be achieved through catalytic hydrogenation or using reducing agents such as sodium borohydride. Another method is the asymmetric synthesis of (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol using chiral catalysts.

Scientific Research Applications

(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol has been widely used in scientific research due to its unique properties. It has been found to exhibit antimicrobial, antifungal, and antioxidant activities. It has also been used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Additionally, (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol has been studied for its potential in treating various diseases such as cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-15(2,12-8-4-3-5-9-12)13-10-6-7-11-14(13)16/h3-5,8-9,13-14,16H,6-7,10-11H2,1-2H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYOSJAXQPHWCK-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCCC1O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CCCC[C@H]1O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546076
Record name (1R,2S)-2-(2-Phenylpropan-2-yl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol

CAS RN

109527-43-7
Record name (1R,2S)-2-(2-Phenylpropan-2-yl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.